REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]#[N:13])=[CH:7][CH:6]=2>O1CCCC1>[F:15][C:2]([F:1])([F:14])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][NH2:13])=[CH:7][CH:6]=2
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir under argon for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was then left
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with methanol (10 mL)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured onto a SCX cartridge (10 g)
|
Type
|
WASH
|
Details
|
washed well with methanol
|
Type
|
WASH
|
Details
|
The desired product was then eluted
|
Type
|
CUSTOM
|
Details
|
Evaporation to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |